molecular formula C23H29FN2O4 B1665296 Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)- CAS No. 1347392-70-4

Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-

Cat. No. B1665296
M. Wt: 416.5 g/mol
InChI Key: CRWGPQQAFJBINX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASP-1645 is a bio-active chemical.

Scientific Research Applications

Antibacterial Activity

The propanoic acid derivative, with its molecular similarity to fluoroquinolone antibiotics, is a prospective scaffold for creating antimicrobial drugs. Its efficacy against microbial resistance highlights its potential in modern medicinal chemistry (Zubkov et al., 2016). Additionally, other compounds with a similar structure have been noted for their potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of potential uses in antibacterial therapies (Jung et al., 2001).

Photodegradation and Stability Studies

Photodegradation studies of similar compounds, such as ciprofloxacin, have identified major decomposition products, providing insights into the stability and degradation pathways of these compounds. Such studies are essential for understanding the behavior of these compounds under various environmental conditions (Torniainen et al., 1997).

Antitumor Effects

Compounds structurally related to this propanoic acid derivative have shown antitumor effects in studies. For instance, the quinoxaline derivatives XK469 and SH80 have been found to inhibit cytokinesis, promote polyploidy, and induce senescence in cancer cell lines, which may be significant in the development of new cancer treatments (Reiners et al., 2009).

Analytical Methods for Quality Control

Analytical methods, such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and tested for quality control of active pharmaceutical ingredients in this category of compounds. This ensures the efficacy and safety of these compounds when used in pharmaceutical applications (Zubkov et al., 2016).

properties

CAS RN

1347392-70-4

Product Name

Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-

Molecular Formula

C23H29FN2O4

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-2-[7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxoquinolin-3-yl]oxypropanoic acid

InChI

InChI=1S/C23H29FN2O4/c1-14(23(28)29)30-21-13-26(16-9-5-6-10-16)20-12-19(18(24)11-17(20)22(21)27)25-15-7-3-2-4-8-15/h11-16,25H,2-10H2,1H3,(H,28,29)/t14-/m0/s1

InChI Key

CRWGPQQAFJBINX-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4

SMILES

CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4

Canonical SMILES

CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASP-1645;  ASP 1645;  ASP1645;  UNII-M5SN288R8N; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-
Reactant of Route 2
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-
Reactant of Route 5
Reactant of Route 5
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-
Reactant of Route 6
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-

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